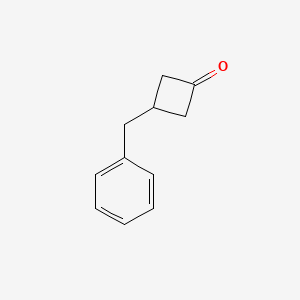

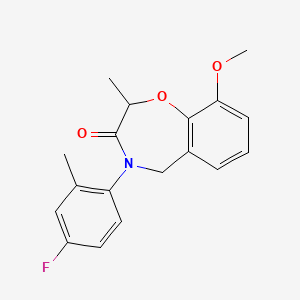

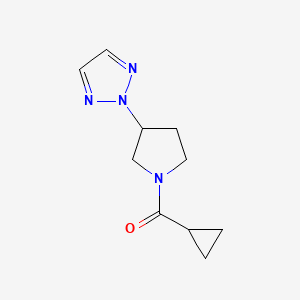

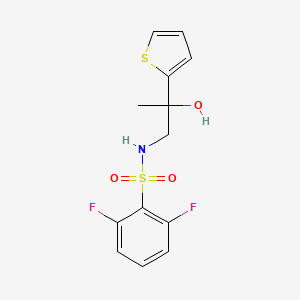

![molecular formula C18H13F4N3OS B2505674 N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396846-16-4](/img/structure/B2505674.png)

N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

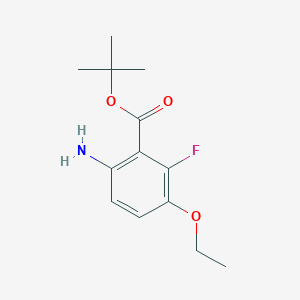

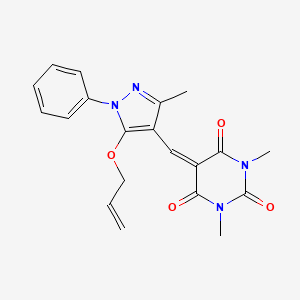

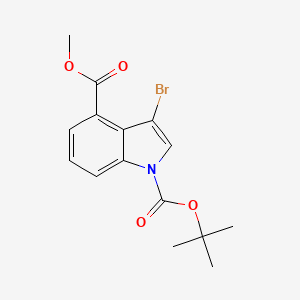

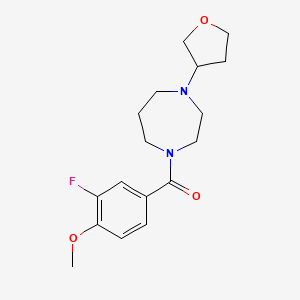

The compound N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given the presence of a benzothiazole moiety and a fluorinated phenyl group. These structural features are often seen in molecules with potential antimicrobial properties, as indicated by the research on related compounds .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide or acetamide groups attached to a benzothiazole ring system. In the case of the N-(2-fluorophenyl) derivative, the synthesis would likely involve the coupling of a 2-fluorophenyl group with a benzothiazolyl azetidine precursor, followed by the introduction of the carboxamide functionality . The synthesis process would require careful control of reaction conditions to ensure the correct regioselectivity and purity of the final product.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiazole ring, which is known to confer biological activity. The fluorophenyl and trifluoromethyl groups would likely influence the electronic distribution and molecular conformation, potentially affecting the compound's interaction with biological targets. Theoretical calculations, such as those performed for a related compound , could provide insights into the stability of the molecule and the presence of intramolecular hydrogen bonds that may stabilize its structure.

Chemical Reactions Analysis

The chemical reactivity of N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating properties of the azetidine ring. These features could affect the compound's susceptibility to nucleophilic attacks or its ability to form hydrogen bonds with biological macromolecules. Docking studies, similar to those mentioned for related compounds , could elucidate the potential interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be crucial for its application as a potential antimicrobial agent. The presence of fluorine atoms could enhance its lipophilicity, potentially improving cell membrane penetration. Theoretical calculations and experimental determinations, akin to those performed for structurally similar compounds , would be necessary to predict and confirm these properties.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials and Fluorescent Sensors

Heterocyclic compounds, including benzothiazoles, are extensively studied for their applications in optoelectronic materials and fluorescent sensors. These compounds are integral to the development of luminescent materials, electroluminescent properties, and photoelectric conversion elements, due to their ability to incorporate into π-extended conjugated systems. This has led to their use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. The incorporation of heterocyclic fragments like benzothiazole into these systems enhances their performance and offers new possibilities for the creation of novel optoelectronic materials and sensors (Lipunova et al., 2018).

Pharmacological Research

In pharmacological research, benzothiazole derivatives and related heterocyclic compounds have shown a broad spectrum of biological activities, making them valuable in the design and development of therapeutic agents. These activities include antioxidant and anti-inflammatory properties, which are significant for the development of new drugs. The study and synthesis of benzofused thiazole derivatives, for example, have led to the discovery of compounds with potential antioxidant and anti-inflammatory activities, highlighting the importance of heterocyclic compounds in medicinal chemistry and drug development (Raut et al., 2020).

Environmental Biodegradability

Polyfluoroalkyl chemicals, which share some structural similarities with the compound due to the presence of fluorine atoms, have been widely used in industrial and commercial applications. Research into the environmental biodegradability of these compounds is crucial for understanding their fate in the environment and their potential impact. Studies have focused on microbial degradation pathways and the formation of degradation products, contributing to a better understanding of the environmental behavior of polyfluoroalkyl and perfluoroalkyl chemicals (Liu & Avendaño, 2013).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F4N3OS/c19-12-5-1-2-6-13(12)23-16(26)10-8-25(9-10)17-24-15-11(18(20,21)22)4-3-7-14(15)27-17/h1-7,10H,8-9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKBWCIUGDICNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2505595.png)

![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)